molecular formula C13H17NO2 B13298821 Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate

Cat. No.: B13298821
M. Wt: 219.28 g/mol
InChI Key: BHWWNMCIZFEFCD-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate typically involves the reaction of 3-methylphenylcyclobutanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate is a cyclobutane derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a 3-methylphenyl substituent. Its molecular formula is C13H17NC_{13}H_{17}N with a molecular weight of approximately 203.29 g/mol. The structural characteristics of this compound contribute to its biological reactivity and interaction with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, facilitating interactions that can modulate enzymatic activity.
  • Aromatic Interactions : The 3-methylphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor binding and activity.

These interactions suggest that the compound may have applications in modulating enzyme activities and receptor functions, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
Enzyme ModulationInteraction with specific enzymes

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers treated macrophage cell lines with varying concentrations of the compound. Results indicated a significant reduction in the expression of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of the compound on breast cancer cell lines (e.g., MDA-MB-231). The compound was shown to induce apoptosis through the activation of caspase-3 pathways. Flow cytometry analysis revealed increased levels of early apoptotic cells upon treatment, indicating its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-9-4-3-5-10(6-9)13(12(15)16-2)7-11(14)8-13/h3-6,11H,7-8,14H2,1-2H3

InChI Key

BHWWNMCIZFEFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(C2)N)C(=O)OC

Origin of Product

United States

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